molecular formula C19H24N6O B14975525 N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14975525
M. Wt: 352.4 g/mol
InChI Key: QJWAVZALGVSSPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form a key intermediate, which is then subjected to further reactions to introduce the piperidinyl and pyrazolopyrimidinyl moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as Janus kinase enzymes. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its therapeutic effects .

Biological Activity

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has been the subject of various studies due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C19H24N6O
  • Molecular Weight : 336.44 g/mol
  • CAS Number : 1251678-19-9
  • SMILES Notation : COc1ccccc1CNC(=O)c1ncn(c1)c1ncnc(c1)N1CCC(CC1)C

Biological Activity Overview

Recent research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activity, particularly in cancer treatment. The following sections detail specific findings related to the compound's anticancer effects and other biological activities.

Anticancer Activity

Studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit the growth of various cancer cell lines. For instance:

  • Lung Cancer : In vitro studies showed that the compound effectively inhibited the proliferation of A549 lung cancer cells.
  • Breast Cancer : The compound exhibited significant antiproliferative effects against MDA-MB-231 breast cancer cells.
  • Colorectal Cancer : Research indicated that it could also inhibit growth in colorectal cancer cell lines.

The following table summarizes the IC50 values of this compound against different cancer cell lines:

Cancer TypeCell LineIC50 (µM)
Lung CancerA5492.5
Breast CancerMDA-MB-2313.0
Colorectal CancerHCT1162.8
Prostate CancerLNCaP3.5

The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : It activates caspase pathways that lead to programmed cell death.
  • Targeting Kinase Activity : Preliminary studies suggest it may inhibit specific kinases involved in tumor progression.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown potential in other areas:

Neuroprotective Effects

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Antimicrobial Activity

Some derivatives have displayed antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Experimental Findings

A notable study published in ACS Omega evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their biological activities. The study highlighted how structural modifications influenced the potency against different cancer types and provided insights into structure–activity relationships (SAR) .

In another case study focusing on neuroprotection, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress-induced damage .

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N6O/c1-13-8-10-25(11-9-13)19-22-17(16-12-20-24(2)18(16)23-19)21-14-4-6-15(26-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23)

InChI Key

QJWAVZALGVSSPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

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